2-Cyclopropyl-2-(trichloromethyl)oxirane
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Overview
Description
“2-Cyclopropyl-2-(trichloromethyl)oxirane” is a cyclic organic molecule that consists of three main elements: cyclopropyl, trichloromethyl, and oxirane .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H7Cl3O . The exact mass is 132.0341926 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not found in the search results, cyclopropane-containing compounds are known to undergo a variety of reactions . For instance, cyclopropanes can be used as versatile strategic intermediates in organic synthesis .Scientific Research Applications
Polymer Development
2-Cyclopropyl-2-(trichloromethyl)oxirane and related compounds are instrumental in the development of new polyether elastomers. These substances demonstrate elastomeric properties and are highly reactive in nucleophilic substitution reactions, indicating their potential use in creating innovative materials with specific mechanical properties (Shih, Brandt, Zussman, & Tirrell, 1982).
Chemical Synthesis and Molecular Structure
In the field of synthetic chemistry, this compound and its derivatives are used for various synthetic purposes. For instance, they are used in the synthesis of trans-5-aryl and 5-cyclopropyl derivatives of 2-isoxazolin-4-ol, which are prepared via an intramolecular opening of oxirane by the oxygen nucleophile of the oxyimino group (Ito & Sato, 1990). Additionally, these compounds are involved in the preparation of functionalized tris(oxazolinyl)cyclopropanes through metalation processes (Capriati, Florio, Luisi, & Rocchetti, 2002).
Physical Chemistry and Spectroscopy
From a physical chemistry standpoint, compounds like this compound are valuable in studying molecular structures and conformations, particularly in three-membered rings like cyclopropanes and oxiranes. These studies contribute to a deeper understanding of bond energies, geometry, electron density distributions, and Laplace concentrations in small cyclic structures (Cremer & Kraka, 1985).
Oxidative Chemistry and Reaction Mechanisms
In oxidative chemistry, these compounds are used to study reaction mechanisms, like the Cl-initiated oxidation of cyclopropane and its products. Such studies are vital in understanding the fundamental chemical reactions involving small cyclic molecules (Desain et al., 2003).
Properties
IUPAC Name |
2-cyclopropyl-2-(trichloromethyl)oxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl3O/c7-6(8,9)5(3-10-5)4-1-2-4/h4H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEPDVGKTJJWIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CO2)C(Cl)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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